N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
N-(3-{[5-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a small-molecule compound characterized by a pyrimidine core substituted with methyl and methylsulfanyl groups at positions 5 and 2, respectively. The pyrimidine ring is linked via an amino group to a phenylacetamide moiety. The compound’s sulfur-containing groups (methylsulfanyl) and aromatic pyrimidine-phenyl architecture may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-5-11(7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLREEINWZBDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
In an industrial setting, these steps would be scaled up with optimizations to improve yield and efficiency. Continuous flow reactors, high-pressure reactors for hydrogenation, and automated systems for reagent addition and temperature control are commonly used to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Possible with strong oxidizing agents like potassium permanganate or chromium trioxide.
Yields sulfoxide or sulfone derivatives.
Reduction
Hydrogenation using palladium on carbon can reduce nitro groups to amines.
Substitution
Electrophilic aromatic substitution can occur on the phenyl ring, particularly in the para and ortho positions relative to the amino group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Bromine or chlorine for halogenation, typically in an inert solvent like chloroform.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Primary amines.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide exhibit significant anticancer properties. For instance, research has shown that the compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and apoptosis. The methylsulfanyl substitution may enhance its interaction with target proteins involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and obesity. This inhibition could lead to decreased glucose production or altered lipid metabolism.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of similar pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in breast cancer cells via the activation of caspase pathways, suggesting that this compound may have similar effects due to its structural similarities .
Case Study 2: Antimicrobial Activity
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested various methylsulfanyl-substituted pyrimidines against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, leading to further exploration of their mechanisms and potential therapeutic applications .
Case Study 3: Enzyme Inhibition Mechanisms
Research featured in Biochemical Pharmacology highlighted the enzyme inhibition properties of related compounds. The study demonstrated that modifications on the pyrimidine ring could enhance binding affinity to target enzymes, suggesting a pathway for optimizing this compound for therapeutic use .
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Enzymatic Interaction: : Acts as an inhibitor or activator of enzymes by binding to their active sites.
Pathway Modulation: : Influences biochemical pathways by altering the activity of key proteins involved in signal transduction.
Receptor Binding: : May interact with receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide, differing in substituents, core scaffolds, or pharmacological profiles:
Compound 18 (N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide) Molecular Formula: C₁₈H₁₈N₅O₆S Key Features:
- Pyrazine core instead of pyrimidine.
- Sulfamoyl (-SO₂NH-) linker and dimethoxyphenylamino group. Activity: Reported as a Hedgehog pathway inhibitor with high-resolution mass spectrometry (HRMS) validation (m/z = 432.09723 [M+H⁺]) . Comparison: The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the methylsulfanyl group in the target compound.
Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)
- Molecular Formula : Varies (e.g., C₂₃H₂₀ClN₃O₂ for chloro-substituted derivative).
- Key Features :
- Tetrahydrocarbazole core instead of pyrimidine.
- Substituents: Chloro, fluoro, or methyl groups on the carbazole ring.
- Activity : Synthesized for "specific activity" (unpublished details) with characterization via IR, NMR, and mass spectrometry .
- Comparison : The carbazole core may confer improved π-π stacking in hydrophobic binding pockets, while the absence of sulfur groups could reduce interactions with cysteine-rich enzymes.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Molecular Formula : C₁₄H₁₆N₄OS
- Key Features :
- Pyrimidin-2-ylsulfanyl group linked to a methylpyridine-acetamide. Synthesis: Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide . However, the smaller molecular weight (272.36 g/mol) could reduce bioavailability compared to the target compound.
N-(5-Fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Molecular Formula: C₂₃H₂₀FN₃O₂S₂ Key Features:
- Thieno[3,2-d]pyrimidine core with a fluorine substituent. The fluorine atom improves metabolic stability via electronegative effects .
Data Tables
Comparative Analysis of Structural Analogues
Key Observations
Tetrahydrocarbazole derivatives () may offer improved stacking interactions but lack sulfur-mediated reactivity.
Substituent Effects :
- Sulfur Groups : Methylsulfanyl (target compound) and sulfamoyl (Compound 18) groups influence solubility and enzyme binding.
- Halogenation : Fluorine () enhances metabolic stability and electronegative interactions.
Synthetic Accessibility :
- Compounds with simpler scaffolds (e.g., ) are synthesized via straightforward thiol-displacement reactions, whereas tetrahydrocarbazoles () require multi-step cyclization.
Biological Activity
N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide, also known by its CAS number 2640947-26-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 274.34 g/mol. The structure features a pyrimidine ring substituted with a methylsulfanyl group, which is significant for its biological activity.
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- Compounds with similar structures have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR leads to decreased levels of tetrahydrofolate, thereby affecting the synthesis of nucleic acids and ultimately leading to cell death in rapidly dividing cells, such as cancer cells .
- Kinase Inhibition :
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study evaluated the compound's effects on various human cancer cell lines using the NCI-60 panel. The results indicated moderate cytostatic activity against several lines, with notable inhibition growth percentages (IGP) observed in breast cancer (MCF7) cells at concentrations around 10 µM .
Case Study: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to reduce inflammatory markers in vitro. The results showed a significant reduction in both iNOS and COX-2 protein levels compared to controls, suggesting a strong potential for therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 18.220, 8.118, 19.628 | |
| β (°) | 108.761 | |
| R₁ (all data) | 0.050 |
Q. Table 2: Common Byproducts in Synthesis
| Byproduct | Cause | Mitigation |
|---|---|---|
| N-(3-aminophenyl)acetamide | Incomplete pyrimidine coupling | Increase reaction time |
| Des-methylsulfanyl analog | Thiomethylation failure | Use fresh NaSH reagent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
